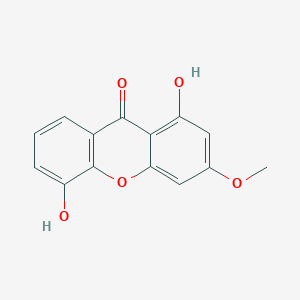

Mesuaxanthone A

Description

Properties

IUPAC Name |

1,5-dihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGECASJMDDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189084 | |

| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-81-7 | |

| Record name | 1,5-Dihydroxy-3-methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Troubleshooting & Optimization

Improving the yield of Mesuaxanthone A from natural sources

Welcome to the technical support center for the extraction and purification of Mesuaxanthone A. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising xanthone (B1684191). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a xanthone that has been isolated from the roots of Mesua ferrea Linn., a plant belonging to the Guttiferae family.[1] While other parts of the plant may contain xanthones, the roots have been identified as a key source of this compound.

Q2: What are the main challenges in isolating this compound?

A2: The primary challenges in isolating this compound include:

-

Co-extraction of related xanthones: Mesua ferrea produces a variety of other xanthones, such as mesuaferrin A, mesuaferrin B, caloxanthone C, and macluraxanthone, which are often co-extracted. This necessitates robust purification methods to isolate this compound with high purity.

-

Optimization of extraction parameters: The yield of this compound is highly dependent on various extraction parameters, including the choice of solvent, extraction time, temperature, and the particle size of the plant material. Finding the optimal combination of these parameters is crucial for maximizing the yield.

-

Potential for degradation: Like many phenolic compounds, xanthones can be susceptible to degradation under harsh extraction conditions, such as high temperatures or exposure to strong acids or bases.

Q3: Which extraction methods are most suitable for obtaining this compound?

A3: Several extraction methods can be employed, ranging from traditional to modern techniques:

-

Conventional Solvent Extraction (Maceration or Soxhlet): These are common methods that involve soaking the plant material in a solvent. They are relatively simple but can be time-consuming and may require large volumes of solvent.

-

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing the release of bioactive compounds and often leading to higher yields in shorter times compared to conventional methods.[2]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption while improving extraction efficiency.[2][3]

Q4: How can I purify the crude extract to obtain pure this compound?

A4: Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Common purification techniques include:

-

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or solvent mixture).

-

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can prevent irreversible adsorption of the sample and lead to higher recovery.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield of Crude Extract | 1. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell matrix. 3. Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient. 4. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate, acetone, ethanol, methanol).[4] 2. Method Enhancement: Consider using advanced extraction techniques like UAE or MAE.[2] 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. 4. Sample Grinding: Grind the dried plant material to a fine powder to increase the surface area for solvent interaction. |

| Co-extraction of a High Amount of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds. 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of undesirable compounds. | 1. Solvent Selectivity: Use a solvent system that is more selective for xanthones. A preliminary fractionation with a non-polar solvent like hexane can remove lipids and other non-polar impurities. 2. Temperature Control: Optimize the extraction temperature to a point that maximizes xanthone extraction while minimizing the co-extraction of impurities. |

| Poor Separation During Column Chromatography | 1. Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for separating this compound from other closely related xanthones. 2. Column Overloading: Too much crude extract applied to the column can lead to poor separation. | 1. Solvent System Optimization: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that provides good separation of the target compound. 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. |

| Degradation of this compound | 1. Exposure to Harsh Conditions: High temperatures, strong acids or bases, or prolonged exposure to light can cause degradation. | 1. Milder Extraction Conditions: Use lower temperatures and avoid harsh chemical conditions. 2. Protective Measures: Conduct extractions in amber glassware or protect the extraction vessel from light. Purging the system with an inert gas like nitrogen can minimize oxidative degradation. |

Quantitative Data on Xanthone Extraction

The following tables summarize quantitative data from studies on the extraction of xanthones. While not specific to this compound, these parameters provide a valuable starting point for optimizing your extraction protocol.

Table 1: Comparison of Modern Extraction Techniques for Xanthones

| Extraction Method | Solvent | Solvent-to-Solid Ratio | Time | Temperature | Yield of α-mangostin (a representative xanthone) | Reference |

| Microwave-Assisted Extraction (MAE) | 71% Ethanol | 25 mL/g | 2.24 min | - | Not specified, but optimized for antioxidant-rich xanthone extract | [5] |

| Microwave-Assisted Extraction (MAE) | 72.4% Ethyl Acetate | - | 3.16 min | - | 120.68 mg/g | [3] |

| Supercritical Fluid Extraction (SC-CO₂) | Ethanol (as co-solvent) | - | - | 40 °C (at 10 MPa) | 4.5 x 10⁻⁷ M | [2] |

Table 2: Comparison of Conventional Extraction Techniques for Xanthones

| Extraction Method | Solvent | Time | Temperature | Yield of α-mangostin (a representative xanthone) | Reference |

| Maceration | 80% Ethanol | 2 h | 33 °C | 0.0565 mg/g | [3] |

| Soxhlet | 80% Ethanol | 2 h | 33 °C | 0.1221 mg/g | [3] |

| Percolation | 95% Ethanol | 20 h | Room Temperature | 12.71% w/w of extract | [3] |

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Mesua ferrea Roots

-

Preparation of Plant Material:

-

Obtain fresh roots of Mesua ferrea.

-

Wash the roots thoroughly to remove any soil and debris.

-

Dry the roots in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Extraction:

-

Weigh a specific amount of the powdered root material (e.g., 100 g).

-

Place the powder in a suitable flask (e.g., an Erlenmeyer flask).

-

Add the selected solvent (e.g., dichloromethane, ethyl acetate, or methanol) at a predetermined solvent-to-solid ratio (e.g., 10:1 or 20:1 mL/g).

-

Seal the flask and macerate for an extended period (e.g., 24-72 hours) with occasional shaking, or perform continuous extraction using a Soxhlet apparatus for a shorter duration (e.g., 6-12 hours).

-

-

Filtration and Concentration:

-

Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Protocol 2: Microwave-Assisted Extraction (MAE)

-

Preparation of Plant Material:

-

Prepare the powdered root material of Mesua ferrea as described in Protocol 1.

-

-

Extraction:

-

Mix a known amount of the powdered sample (e.g., 5 g) with the chosen solvent (e.g., 71% ethanol) in a microwave-safe extraction vessel at a specific solvent-to-solid ratio (e.g., 25 mL/g).[5]

-

Place the vessel in a microwave extraction system.

-

Set the parameters for microwave power, temperature, and irradiation time (e.g., 2.24 minutes).[5]

-

-

Processing:

-

After extraction, allow the vessel to cool to room temperature.

-

Filter and concentrate the extract as described in Protocol 1.

-

Proceed with purification as outlined in Protocol 1.

-

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Xanthone Biosynthesis Pathway

References

- 1. Antiplasmodial potential of isolated xanthones from Mesua ferrea Linn. roots: an in vitro and in silico molecular docking and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Mesuaxanthone A for In Vitro Bioassays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesuaxanthone A in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro bioassays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving xanthones like this compound for use in cell-based assays. Due to the poor aqueous solubility of xanthones, a stock solution in 100% DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.

Q2: What is the optimal storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is a typical concentration range for this compound in in vitro assays?

A3: While specific data for this compound is limited, studies on structurally similar xanthones isolated from Mesua species have shown cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. For example, Mesuaferrin A exhibited IC50 values between 0.36 µM and 3.68 µM[1]. Therefore, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments.

Q4: What are the known signaling pathways modulated by xanthones like this compound?

A4: Xanthones are known to exert their biological effects through various signaling pathways. A prominent mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, which is crucial in inflammation and cancer[2]. Some xanthones have also been shown to induce apoptosis through the intrinsic mitochondrial pathway, often involving the upregulation of p53[3].

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1% v/v) to maintain the solubility of the compound. - Prepare intermediate dilutions of the DMSO stock solution in the culture medium before adding to the cells. - Visually inspect for any precipitation after adding the compound to the medium. If precipitation occurs, use a lower final concentration of this compound. |

| High background cytotoxicity in vehicle control wells. | The concentration of DMSO used as a solvent is toxic to the cells. | - The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and for many cell lines, it is recommended to be at or below 0.1% (v/v). - Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |

| Inconsistent or non-reproducible results in bioassays. | - Degradation of this compound in the stock solution. - Inaccurate pipetting of the compound. | - Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C or -80°C. - Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |

| No observable effect of this compound at tested concentrations. | - The concentrations used are too low. - The compound may not be active in the specific cell line or assay being used. | - Test a broader range of concentrations, including higher concentrations up to 100 µM, while monitoring for solubility and cytotoxicity. - Consider using a different cell line or a more sensitive assay to detect the biological activity of this compound. |

Quantitative Data Summary

Table 1: Cytotoxicity of Xanthone Derivatives from Mesua Species against Various Human Cancer Cell Lines

| Compound | Raji (IC50, µM) | SNU-1 (IC50, µM) | K562 (IC50, µM) | LS-174T (IC50, µM) | SK-MEL-28 (IC50, µM) | IMR-32 (IC50, µM) | HeLa (IC50, µM) | Hep G2 (IC50, µM) | NCI-H23 (IC50, µM) |

| Mesuarianone | 25.46 ± 0.90 | 23.78 ± 1.33 | 14.93 ± 0.29 | - | - | - | 49.83 ± 1.31 | - | - |

| Mesuasinone | 5.61 ± 2.25 | 26.61 ± 0.58 | 7.02 ± 0.50 | 91.19 ± 1.21 | - | - | 8.85 ± 1.05 | 11.08 ± 0.95 | 9.77 ± 1.12 |

| Mesuaferrin A | 1.78 ± 0.57 | 3.17 ± 1.05 | 2.54 ± 2.00 | 1.17 ± 2.02 | 0.36 ± 2.38 | 0.79 ± 1.24 | 2.39 ± 1.07 | 3.68 ± 2.41 | 2.64 ± 2.95 |

| Mesuaferrin B | 37.24 ± 0.72 | 1.19 ± 1.36 | 13.95 ± 0.72 | 9.31 ± 2.36 | 1.48 ± 1.24 | - | 18.60 ± 1.52 | 2.32 ± 1.07 | 8.98 ± 1.32 |

| Macluraxanthone | 2.18 ± 1.87 | 5.08 ± 2.20 | 18.25 ± 1.25 | 9.90 ± 2.47 | 1.40 ± 1.69 | 2.49 ± 0.54 | 5.28 ± 2.04 | 4.24 ± 2.13 | 1.85 ± 1.76 |

| α-mangostin | - | 4.89 ± 0.99 | - | - | - | - | - | 15.65 ± 1.21 | 4.31 ± 1.02 |

Data extracted from Teh et al., 2013.[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in DMSO at known concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mM).

-

HPLC Analysis: Analyze the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method to generate a standard curve of peak area versus concentration.

-

Saturated Solution Preparation: Add an excess amount of this compound powder to a known volume of DMSO in a vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifugation: Centrifuge the suspension to pellet the undissolved solid.

-

Supernatant Analysis: Carefully take an aliquot of the supernatant, dilute it with DMSO, and analyze it by HPLC.

-

Solubility Calculation: Use the standard curve to determine the concentration of this compound in the saturated supernatant, which represents its solubility in DMSO.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Chromatographic Separation of Mesuaxanthone A Isomers

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the chromatographic separation of Mesuaxanthone A and its isomers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for separating this compound isomers?

A1: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] The addition of a small amount of acid, such as 0.1% formic acid, can help to improve peak shape.[1] It is advisable to begin with a gradient elution to determine the approximate solvent strength needed to elute the isomers, after which an isocratic method can be optimized for the separation.[1]

Q2: How do I choose between isocratic and gradient elution for separating this compound isomers?

A2: The choice between isocratic and gradient elution depends on the complexity of the isomer mixture. If the isomers have similar retention times and elute closely together, an isocratic method will provide better resolution. If the isomers have a wider range of polarities and retention times, a gradient elution will be more efficient in eluting all isomers in a reasonable time while maintaining good peak shape.

Q3: What are the critical considerations for the chiral separation of xanthone (B1684191) enantiomers?

A3: For chiral separations, the selection of a suitable chiral stationary phase (CSP) is the most critical factor.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the enantioseparation of various drugs and have shown success with xanthone derivatives. The choice of mobile phase, often a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar solvent like hexane, is also crucial for achieving enantioselectivity.

Q4: How can I confirm the identity of the separated this compound isomers?

A4: While HPLC provides the separation of isomers, it does not definitively identify them. To confirm the identity of each separated isomer, it is necessary to couple the HPLC system with a mass spectrometer (LC-MS).[3] Mass spectrometry provides the mass-to-charge ratio of the molecules and their fragmentation patterns, which can be used to identify and characterize the individual isomers.[3]

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of this compound isomers.

Question: My this compound isomers are not separating well and appear as overlapping peaks or a single broad peak. What steps can I take to improve the resolution?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve separation:

-

Optimize the Mobile Phase: The composition of the mobile phase is a critical factor.[1]

-

Adjust the Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and improve separation.[1]

-

Change the Organic Modifier: Switching between methanol (B129727) and acetonitrile can alter the selectivity of the separation due to their different solvent properties.[1]

-

Modify the Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of the isomers, which in turn influences their retention and separation.[1]

-

-

Evaluate the Stationary Phase: The choice of the HPLC column is fundamental.

-

Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

-

Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) generally provide higher efficiency and better resolution.

-

-

Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the isomers to interact with the stationary phase.

-

Control the Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, it can also decrease retention times, so optimization is key.

Issue 2: Tailing or fronting peaks for this compound isomers.

Question: My isomer peaks are asymmetrical, with significant tailing or fronting. What is the cause, and how can I resolve this?

Answer: Asymmetrical peaks can be caused by several factors:

-

Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

-

Secondary Interactions: Peak tailing can occur due to strong interactions between the analyte and active sites on the column packing material. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mitigate this.

-

Column Degradation: A worn-out or contaminated column can result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

-

Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Fluctuating retention times for this compound isomers.

Question: The retention times for my isomers are not consistent between injections. What could be causing this variability?

Answer: Inconsistent retention times are often due to issues with the HPLC system or method parameters:

-

Pump Performance: A malfunctioning pump or worn pump seals can lead to an inconsistent flow rate and, consequently, variable retention times.

-

Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can cause retention times to drift.

-

Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the solvent ratios or pH, can lead to shifts in retention time. Ensure the mobile phase is prepared accurately and is well-mixed.

-

Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will ensure a stable and consistent temperature.

Data Presentation

The following table summarizes typical starting parameters for the chromatographic separation of xanthone isomers. These can be used as a baseline for developing a method for this compound.

| Parameter | HPLC | UPLC / UHPLC |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 50-100 x 2.1 mm, < 2 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C | 30 - 50 °C |

| Detection Wavelength | 230 - 280 nm (UV) | 230 - 280 nm (UV/PDA) |

| Injection Volume | 5 - 20 µL | 1 - 5 µL |

Experimental Protocols

Protocol: HPLC Method for the Separation of this compound Isomers

This protocol describes a general reversed-phase HPLC method that can be adapted for the separation of this compound isomers.

1. Materials and Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Formic acid (LC-MS grade)

-

This compound isomer standard or sample

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of formic acid to 1 L of ultrapure water to make 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases using an ultrasonic bath or an inline degasser.

4. Chromatographic Conditions (Starting Point):

-

Column: C18 (150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

-

Initial Conditions: 70% A, 30% B

-

Gradient Program:

-

0-20 min: 30% to 70% B

-

20-25 min: 70% to 30% B

-

25-30 min: Hold at 30% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

-

Injection Volume: 10 µL

5. Sample Preparation:

-

Dissolve the this compound sample in the initial mobile phase composition (70% A, 30% B) or a compatible solvent like methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

6. Method Optimization:

-

Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of Mobile Phase B, or switch to an isocratic method to improve the resolution of the target isomers.

-

Experiment with methanol as Mobile Phase B to assess changes in selectivity.

-

Adjust the pH of Mobile Phase A if peaks are broad or tailing.

Mandatory Visualization

Caption: HPLC method development workflow for isomer separation.

Caption: Troubleshooting decision tree for common HPLC issues.

References

- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of prenylated xanthones and flavanones by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low bioactivity of Mesuaxanthone A in assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Mesuaxanthone A in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing lower than expected bioactivity of this compound in my assay. What are the potential primary causes?

Low bioactivity of a test compound such as this compound can stem from several factors, broadly categorized as issues related to the compound's properties, assay conditions, or potential assay interference. A logical approach to troubleshooting involves systematically investigating these areas.

Troubleshooting Workflow for Low Bioactivity

Caption: A logical workflow for troubleshooting low bioactivity of this compound.

Issue 1: Compound Solubility

Poor solubility is a common challenge with phenolic compounds like xanthones, potentially leading to artificially low bioactivity due to the compound precipitating out of the assay medium.

Q2: How can I determine if this compound is soluble in my assay medium?

Visually inspect your prepared solutions for any signs of precipitation, cloudiness, or crystallization. This can be done with the naked eye or under a microscope. Additionally, you can perform a simple solubility test by preparing a stock solution in an organic solvent like DMSO and then diluting it to the final assay concentration in your aqueous buffer.

Q3: What are the recommended solvents and concentrations for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving xanthones. It is crucial to keep the final DMSO concentration in your assay low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Predicted Physicochemical Properties of this compound (PubChem CID: 5281651)

| Property | Predicted Value | Implication for Bioassays |

| Molecular Weight | 258.23 g/mol | Standard for small molecules. |

| XLogP3 | 2.8 | Indicates moderate lipophilicity, suggesting potential solubility challenges in aqueous media. |

| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 5 | Can participate in hydrogen bonding. |

Protocol for Improving this compound Solubility:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

-

Sonication: Gently sonicate the stock solution in a water bath for 5-10 minutes to aid dissolution.

-

Serial Dilution: Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations. Vortex briefly after each dilution.

-

Pre-incubation: Before adding to cells or assay components, you can try pre-incubating the diluted compound in the assay medium for a short period (e.g., 15-30 minutes) at the assay temperature to assess for any precipitation.

Issue 2: Compound Stability

The stability of a compound under assay conditions (pH, temperature, light exposure) is critical for obtaining reliable results. Degradation of this compound during the experiment will lead to a decrease in its effective concentration.

Q4: How can I assess the stability of this compound in my experimental setup?

To check for compound stability, you can incubate this compound in your assay buffer under the exact experimental conditions (temperature, light, etc.) for the duration of your assay. At different time points, you can analyze the sample using HPLC to see if the peak corresponding to this compound has decreased, or if new peaks (indicating degradation products) have appeared.

General Stability Considerations for Phenolic Compounds:

| Condition | Potential Impact on Stability | Recommendation |

| pH | Phenolic compounds can be unstable at alkaline pH. | Maintain a pH close to physiological (7.2-7.4) unless the assay requires otherwise. If testing a range of pH, be aware of potential degradation at higher pH values. |

| Temperature | Elevated temperatures can accelerate degradation. | Use the lowest effective temperature for your assay. For long-term storage, keep stock solutions at -20°C or -80°C. |

| Light | Some phenolic compounds are light-sensitive. | Protect stock solutions and experimental plates from direct light exposure by using amber vials and covering plates with foil. |

Issue 3: Assay Interference

Natural products, including phenolic compounds like this compound, can interfere with certain assay technologies, leading to inaccurate readings.

Q5: My results are inconsistent or show artifacts. Could this compound be interfering with my assay?

Yes, this is a possibility. Phenolic compounds can act as reducing agents, have intrinsic fluorescence, or absorb light at wavelengths used for detection, all of which can interfere with common assay readouts (e.g., MTT, fluorescence-based assays).

Troubleshooting Assay Interference

Caption: Steps to investigate potential assay interference by this compound.

Protocol for Detecting Assay Interference:

-

Cell-Free Controls: In a separate plate, prepare wells containing your assay medium and this compound at the same concentrations as your experimental wells, but without cells. Add the assay reagents as you would normally. Any signal detected in these wells is likely due to direct interference from the compound.

-

Orthogonal Assays: If possible, confirm your results using a different assay that relies on an alternative detection method. For example, if you are using a colorimetric assay, try a luminescence-based assay.

-

PAINS (Pan-Assay Interference Compounds) Check: While not a definitive test, you can check online databases to see if this compound or structurally similar compounds are flagged as potential PAINS.

Issue 4: Low Cell Permeability (for cell-based assays)

For intracellular targets, the compound must be able to cross the cell membrane to exert its effect. Low permeability can be a reason for poor activity in cell-based assays.

Q6: How do I know if this compound is entering the cells in my culture?

Directly measuring intracellular concentrations can be challenging. However, you can use predictive models or, if available, experimental data from cell permeability assays like the Caco-2 assay to estimate its ability to cross cell membranes.

Predicted Permeability of this compound:

Based on its physicochemical properties (moderate lipophilicity), this compound is predicted to have reasonable passive cell permeability. However, experimental validation is always recommended.

Experimental Workflow for a Caco-2 Permeability Assay

Caption: A simplified workflow for assessing the cell permeability of this compound using the Caco-2 cell model.

If low permeability is suspected, you could consider using permeabilizing agents in your assay, although this can introduce other experimental variables and should be carefully controlled.

By systematically addressing these potential issues, researchers can more effectively troubleshoot experiments involving this compound and gain confidence in their bioactivity data.

Technical Support Center: Enhancing the Resolution of Mesuaxanthone A NMR Spectra

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR analysis of Mesuaxanthone A. Our aim is to help you enhance the resolution and quality of your NMR spectra for accurate structure elucidation and characterization.

Troubleshooting Guide

This section addresses specific issues that can lead to poor resolution in the NMR spectra of this compound.

Question: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer: Several factors can contribute to peak broadening in your ¹H NMR spectrum. Here's a systematic approach to troubleshoot this issue:

-

Sample Preparation:

-

Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. A typical concentration for ¹H NMR is 1-5 mg of this compound in 0.5-0.7 mL of deuterated solvent.[1] For ¹³C NMR, a higher concentration of 10-20 mg is often required.[1]

-

Solubility: Ensure your sample is fully dissolved. Incomplete dissolution or precipitation during the experiment can cause significant line broadening.[1] If solubility is an issue in common solvents like CDCl₃, consider using more polar alternatives such as acetone-d₆, methanol-d₄, or DMSO-d₆.[1]

-

Purity: Impurities can complicate the spectrum and contribute to broader lines. Ensure your sample is of high purity.

-

Solid Particles: The presence of any solid particles, including dust, will distort the magnetic field homogeneity, leading to broad lines. Always filter your NMR sample, for instance, through a small plug of glass wool in a Pasteur pipette, directly into a clean, high-quality NMR tube.[2]

-

-

Instrumental Factors:

-

Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Careful and thorough shimming of the spectrometer is crucial. Start with on-axis shims (Z1, Z2) and then adjust non-spinning shims if necessary.[1]

-

Tuning and Matching: The probe must be properly tuned and matched for the solvent and nucleus being observed.

-

-

Compound-Specific Issues:

-

Aggregation: Xanthones, like other planar aromatic systems, can aggregate at higher concentrations, leading to broader signals. Acquiring spectra at a lower concentration or at an elevated temperature can help to mitigate this.

-

Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, these can sometimes be removed by washing the sample with a chelating agent or by passing the sample solution through a suitable resin.

-

Question: My aromatic signals in the this compound spectrum are overlapping. How can I resolve them?

Answer: Overlapping signals in the aromatic region are common for polycyclic compounds like xanthones. Here are several strategies to improve resolution:

-

Change the Solvent: Different deuterated solvents can induce differential chemical shifts (the "solvent effect"), which may resolve overlapping peaks. For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often change the appearance of the aromatic region.[3]

-

Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlapping multiplets.

-

Advanced NMR Experiments:

-

2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes. The projection of the F2 axis provides a "proton-decoupled" ¹H spectrum, where each proton appears as a singlet, which can resolve overlapping multiplets.[4][5][6]

-

HSQC-TOCSY: This 2D experiment correlates protons with their directly attached carbons and then shows correlations to other protons within the same spin system. This can help to trace out the connectivity of the aromatic protons even if their signals are overlapped in the 1D spectrum.[7][8][9]

-

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample preparation guidelines for high-resolution NMR of this compound?

A1: For optimal results, follow these steps:

-

Weighing: Accurately weigh 1-5 mg of purified this compound for ¹H NMR or 10-20 mg for ¹³C NMR.[1]

-

Dissolving: Dissolve the sample in a clean glass vial with the appropriate volume of high-purity deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube).[1]

-

Filtering: Filter the solution through a cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[2][10]

-

Tube and Cap: Use a clean, dry NMR tube and cap. Avoid any contamination.[2]

Q2: Which advanced NMR experiment is best for resolving the scalar couplings in this compound?

A2: 2D J-Resolved spectroscopy is an excellent choice for this purpose. It separates the chemical shift information from the coupling constant information. The resulting 2D spectrum will have the chemical shifts along the F2 axis and the coupling constants along the F1 axis. This allows for the precise measurement of J-couplings even in cases of severe signal overlap in the 1D spectrum.[4][5][6]

Q3: How can I improve the signal-to-noise (S/N) ratio for a dilute sample of this compound, especially for ¹³C NMR?

A3: Improving the S/N ratio for dilute samples is a common challenge. Here are some effective strategies:

-

Increase the Number of Scans: Doubling the number of scans will increase the S/N ratio by a factor of the square root of 2.[1]

-

Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

-

Optimize Acquisition Parameters:

-

Pulse Angle: For ¹³C NMR, using a larger flip angle (e.g., 90°) can maximize the signal per scan.

-

Relaxation Delay (d1): Ensure the relaxation delay is appropriate for the nuclei being observed to allow for full relaxation between pulses. For quantitative ¹³C NMR, a longer delay is necessary.[1]

-

-

For ¹³C NMR specifically:

-

Consider using sensitivity-enhanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to better observe protonated carbons.

-

Data Presentation

Table 1: Recommended Acquisition Parameters for Standard 1D NMR Experiments on this compound.

| Parameter | ¹H NMR | ¹³C NMR |

| Sample Concentration | 1-5 mg / 0.6 mL | 10-20 mg / 0.6 mL |

| Pulse Program | zg30 | zgpg30 |

| Spectral Width (SW) | 12-16 ppm | 200-220 ppm |

| Acquisition Time (AQ) | 2-4 s | 1-2 s |

| Relaxation Delay (d1) | 1-2 s | 2-5 s |

| Number of Scans (NS) | 8-16 | 1024 or more |

Table 2: Key Experimental Parameters for Advanced 2D NMR Techniques.

| Parameter | 2D J-Resolved | HSQC-TOCSY |

| Number of Increments (t1) | 64-256 | 128-256 |

| Number of Scans (NS) per t1 | 2-8 | 4-16 |

| Relaxation Delay (d1) | 1.5-2 s | 1-2 s |

| TOCSY Mixing Time | N/A | 60-100 ms |

| Spectral Width (F1) | ~50-100 Hz | ~160-180 ppm |

| Spectral Width (F2) | ~12-16 ppm | ~12-16 ppm |

Experimental Protocols

Protocol 1: 2D J-Resolved Spectroscopy

This experiment is designed to separate chemical shifts and coupling constants into two distinct dimensions.

-

Sample Preparation: Prepare a sample of this compound as described in the FAQs.

-

Instrument Setup:

-

Lock and shim the sample to achieve optimal magnetic field homogeneity.

-

Obtain a standard 1D ¹H spectrum and determine the spectral width.

-

-

Acquisition Parameters:

-

Load a standard 2D J-resolved pulse program.

-

Set the spectral width in F2 to encompass all proton signals.

-

Set the spectral width in F1 to a narrow range (e.g., ± 50 Hz) to only observe the couplings.

-

Set the number of increments in t1 (e.g., 128).

-

Set the number of scans per increment (e.g., 4).

-

-

Processing:

-

Apply a sine-bell window function in both dimensions.

-

Perform a Fourier transform in both dimensions.

-

The resulting 2D spectrum can be "tilted" by 45 degrees to align the chemical shifts on one axis and the coupling patterns on the other.

-

The projection of the chemical shift axis will yield a broadband proton-decoupled ¹H spectrum.

-

Protocol 2: HSQC-TOCSY

This experiment helps to identify protons within a spin system that are coupled to a specific carbon-attached proton.

-

Sample Preparation: Prepare a well-shimmed sample of this compound.

-

Instrument Setup:

-

Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

-

-

Acquisition Parameters:

-

Load a standard gradient-selected, phase-sensitive HSQC-TOCSY pulse sequence.

-

Set the spectral widths in F2 (¹H) and F1 (¹³C) to cover all relevant signals.

-

Set the number of increments in t1 (e.g., 256).

-

Set the number of scans per increment (e.g., 8).

-

Set the TOCSY mixing time to an appropriate value (e.g., 80 ms) to allow for magnetization transfer through the spin system.[7]

-

-

Processing:

-

Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

-

Perform a Fourier transform.

-

The resulting spectrum will show correlations from a ¹³C nucleus to its directly attached proton, as well as to other protons in the same spin system.

-

Visualizations

Caption: Workflow for 2D J-Resolved NMR Spectroscopy.

Caption: Troubleshooting Logic for Poor NMR Resolution.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Troubleshooting [chem.rochester.edu]

- 4. 2D J-Resolved Experiment [imserc.northwestern.edu]

- 5. Simplifying 1H-NMR Spectra in NMR Metabolic Profiling - Applying Projections of 1H homonuclear 2D J-resolved spectra - | Applications Notes | JEOL Ltd. [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-13C HSQC-TOCSY [nmr.chem.ucsb.edu]

- 8. Spin-edited 2D HSQC–TOCSY experiments for the measurement of homonuclear and heteronuclear coupling constants: Application to carbohydrates and peptides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

Strategies to reduce Mesuaxanthone A toxicity in non-cancerous cells

Welcome to the technical support center for researchers working with Mesuaxanthone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on strategies to mitigate toxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our non-cancerous control cell line. What could be the underlying mechanism?

A1: While direct studies on this compound are limited, the cytotoxicity of xanthone (B1684191) derivatives in non-cancerous cells is often linked to the induction of oxidative stress and apoptosis. Xanthones can generate reactive oxygen species (ROS), leading to cellular damage.[1][2][3] This oxidative stress can, in turn, trigger apoptotic pathways, such as the caspase cascade, leading to programmed cell death.[4][5][6] It is also possible that this compound influences pro-survival signaling pathways like PI3K/Akt and MAPK, although the specific effects on these pathways in non-cancerous cells require further investigation.[7][8][9][10][11][12][13][14][15][16]

Q2: What are some potential strategies to reduce the off-target toxicity of this compound in our non-cancerous cell lines?

A2: Two primary strategies can be explored to mitigate the cytotoxicity of this compound in non-cancerous cells: co-administration with antioxidants and the use of nanoformulations for targeted delivery.

-

Co-administration with Antioxidants: Since oxidative stress is a likely mechanism of toxicity, co-treating your non-cancerous cells with an antioxidant may offer protection. Antioxidants can neutralize reactive oxygen species (ROS) generated by this compound, thereby reducing cellular damage.[17][18][19][20]

-

Nanoencapsulation: Encapsulating this compound into nanoparticles or liposomes can alter its pharmacokinetic profile and potentially reduce its direct exposure to non-cancerous cells.[21][22][23][24][25][26] This approach aims to enhance the delivery of the compound to the target cancer cells, thereby lowering systemic toxicity.

Q3: How can we experimentally validate that co-administration of an antioxidant is reducing this compound-induced toxicity?

A3: To validate the protective effect of an antioxidant, you can perform a series of experiments comparing cells treated with this compound alone to cells co-treated with this compound and the chosen antioxidant. Key parameters to measure include:

-

Cell Viability: Use assays like MTT or PrestoBlue® to quantify cell viability and determine if the antioxidant co-treatment increases the IC50 value of this compound in the non-cancerous cell line.

-

Oxidative Stress Markers: Measure intracellular ROS levels using fluorescent probes like DCFDA. A reduction in ROS levels in the co-treated group would indicate a positive effect of the antioxidant.

-

Apoptosis Markers: Assess the activity of key executioner caspases, like caspase-3, to determine if the antioxidant is inhibiting the apoptotic pathway triggered by this compound.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results with this compound.

| Potential Cause | Troubleshooting Step |

| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider using a different solvent or a solubilizing agent, ensuring appropriate vehicle controls are included in your experiments. |

| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistent dispensing. |

| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture media to maintain humidity. |

Issue 2: Antioxidant co-treatment is not reducing cytotoxicity.

| Potential Cause | Troubleshooting Step |

| Inadequate Antioxidant Concentration | Perform a dose-response experiment with the antioxidant to determine its optimal non-toxic concentration for your cell line. |

| Timing of Treatment | The timing of antioxidant addition may be critical. Try pre-incubating the cells with the antioxidant for a period before adding this compound. |

| Mechanism of Toxicity is Not Primarily Oxidative Stress | While oxidative stress is a common mechanism for xanthones, this compound might induce toxicity through other pathways. Consider investigating other potential mechanisms, such as direct inhibition of critical cellular enzymes or disruption of mitochondrial function. |

Data Summary

Table 1: Hypothetical IC50 Values of this compound in a Non-Cancerous Cell Line with Different Protective Strategies.

| Treatment Condition | IC50 (µM) | Fold Change in IC50 (vs. This compound alone) |

| This compound | Experimental Value | 1.0 |

| This compound + Antioxidant X | Experimental Value | Calculated Value |

| Nanoencapsulated this compound | Experimental Value | Calculated Value |

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This protocol is a general guideline for measuring the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysis buffer

-

Reaction buffer (containing DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer with excitation at ~380 nm and emission at ~420-460 nm

Procedure:

-

Induce apoptosis in your cell cultures with this compound (with and without the protective agent) alongside an untreated control group.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 800 x g for 10 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new tube.

-

To each sample, add the reaction buffer containing DTT and the caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Read the fluorescence in a fluorometer.

-

The amount of fluorescent product (AMC) is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for evaluating strategies to reduce this compound toxicity.

Caption: General signaling pathways implicated in xanthone-induced cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Euxanthone Attenuates Aβ1-42-Induced Oxidative Stress and Apoptosis by Triggering Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones Isolated from Cratoxylum cochinchinensis Reduced Oxidative Stress in Periodontal Ligament Stem Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AKT signaling in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression | MDPI [mdpi.com]

- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK activity dynamics regulate non-cell autonomous effects of oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and Interaction of Antioxidant Supplements as Adjuvant Therapy in Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Potential Cytotoxic Activity Enhancement of α-Mangostin in Chitosan-Kappa Carrageenan-Loaded Nanoparticle against MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Multivariate toxicity screening of liposomal formulations on a human buccal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytotoxicity of Plant-Mediated Synthesis of Metallic Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nanoencapsulation of extracts and isolated compounds of plant origin and their cytotoxic effects on breast and cervical cancer treatments: Advantages and new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. α-Mangostin Nanoparticles Cytotoxicity and Cell Death Modalities in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refinement of Animal Models for Mesuaxanthone A Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Mesuaxanthone A. The information is tailored for scientists and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most relevant in vivo models for studying the therapeutic potential of this compound?

A1: Based on the known biological activities of xanthones, the most relevant animal models for this compound research fall into two main categories:

-

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats or mice is a well-established and appropriate model to assess the anti-inflammatory effects of this compound. A study has shown that this compound administered orally at 50 mg/kg reduced carrageenan-induced paw edema in rats by 37%[1].

-

Oncology Models: For anti-cancer studies, the most common approach is the use of xenograft models in immunocompromised mice (e.g., athymic nude or SCID mice)[2][3][4]. This involves subcutaneously implanting human cancer cells to form a tumor, which can then be treated with this compound to evaluate its effect on tumor growth. While specific studies on this compound in these models are not widely published, research on other xanthones has demonstrated the utility of this approach[3].

Q2: What is the expected bioavailability of this compound and how might this affect my animal model selection and dosing strategy?

A2: While specific pharmacokinetic data for this compound is limited, studies on other xanthones, such as α-mangostin, have indicated low oral bioavailability[5]. This is a critical consideration for study design. In silico predictions for a related xanthone (B1684191) from Mesua ferrea suggest high gastrointestinal absorption, but this has not been experimentally verified for this compound[1][6][7].

Recommendations:

-

Pilot Pharmacokinetic Studies: It is highly recommended to conduct a pilot pharmacokinetic study in a small cohort of animals (e.g., rats) to determine key parameters such as Cmax, t1/2, and absolute bioavailability.

-

Route of Administration: Depending on the pharmacokinetic profile and the experimental question, alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection may be considered to bypass first-pass metabolism and ensure adequate systemic exposure.

-

Formulation: The vehicle used to dissolve and administer this compound can significantly impact its absorption. It is advisable to test different biocompatible formulations to optimize delivery.

Q3: What is the known toxicity profile of this compound in animals?

A3: There is limited published data on the specific LD50 and systemic toxicity of this compound. However, in silico predictions for a similar pyranoxanthone from Mesua ferrea suggest a high predicted LD50 of 4000 mg/kg in rodents, indicating a potentially low acute toxicity profile[1][6][7]. Acute toxicity studies on xanthone extracts from other plants have also shown good tolerance at doses up to 2000 mg/kg in rats[8]. It is still crucial to perform preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.

Q4: Which signaling pathways are likely modulated by this compound?

A4: While the precise signaling pathways for this compound are still under investigation, research on other xanthones suggests that the following pathways are likely targets:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth, and its inhibition is a key mechanism for the anti-cancer effects of many natural compounds[9][10][11][12][13]. Xanthones from other plant sources have been shown to ameliorate colorectal carcinoma by regulating this pathway[10][12].

-

Nrf2/ARE Pathway: This pathway is a major regulator of the cellular antioxidant response. Modulation of the Nrf2/ARE signaling pathway by xanthones has been demonstrated in both in vitro and in vivo models, suggesting a role in gastroprotective and anti-inflammatory effects[2][5][14].

Troubleshooting Guides

Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

| Issue | Potential Cause | Troubleshooting Steps |

| High variability in paw edema measurements between animals in the same group. | - Inconsistent carrageenan injection volume or location.- Inaccurate measurement technique.- Animal stress. | - Ensure precise and consistent subcutaneous injection of carrageenan into the plantar surface of the hind paw.- Use a standardized method for measuring paw volume, such as a plethysmometer.- Acclimatize animals to the handling and measurement procedures before the experiment. |

| Lack of significant anti-inflammatory effect of this compound. | - Insufficient dose.- Poor bioavailability of the administered compound.- Inappropriate timing of administration. | - Perform a dose-response study to identify an effective dose.- Consider alternative formulations or routes of administration (e.g., intraperitoneal) to improve systemic exposure.- Administer this compound at a time point before the peak inflammatory response (typically 1-2 hours before carrageenan injection). |

| Adverse effects observed in treated animals (e.g., lethargy, weight loss). | - Potential toxicity of this compound at the administered dose.- Vehicle toxicity. | - Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the effects of the formulation components. |

Oncology Models (e.g., Xenografts)

| Issue | Potential Cause | Troubleshooting Steps |

| Failure of tumors to establish or grow consistently. | - Low viability of cancer cells.- Insufficient number of cells injected.- Immune rejection (if using a mouse strain with a partially compromised immune system). | - Use cancer cells from a low passage number and ensure high viability (>95%) before injection.- Optimize the number of cells injected for your specific cell line and mouse strain.- Use severely immunocompromised mice such as SCID or NOD/SCID mice. |

| No significant reduction in tumor volume with this compound treatment. | - Inadequate dosing regimen (dose and frequency).- Poor drug delivery to the tumor site.- Intrinsic resistance of the cancer cell line. | - Conduct a dose-finding study to determine the optimal therapeutic dose and schedule.- Consider a pilot pharmacokinetic study to assess drug concentrations in plasma and tumor tissue.- Screen multiple cancer cell lines in vitro to identify those most sensitive to this compound before initiating in vivo studies. |

| Toxicity in tumor-bearing mice. | - Compound toxicity.- Vehicle toxicity.- Off-target effects. | - Determine the MTD in non-tumor-bearing mice before treating tumor-bearing animals.- Include a vehicle-only control group.- Monitor animals daily for signs of toxicity (weight loss, changes in behavior, etc.) and establish clear endpoints for euthanasia. |

Quantitative Data

Table 1: In Vivo Anti-inflammatory Efficacy of this compound

| Animal Model | Compound | Dose | Route of Administration | Efficacy | Reference |

| Carrageenan-induced paw edema in rats | This compound | 50 mg/kg | Oral | 37% reduction in paw edema | [1] |

| Inflammation in adrenalectomised rats | This compound | 50 mg/kg | Oral | 38% reduction in inflammation | [1] |

Table 2: In Silico Pharmacokinetic and Toxicity Predictions for a Related Xanthone from Mesua ferrea

| Parameter | Predicted Value | Implication | Reference |

| Gastrointestinal Absorption | High | Good potential for oral administration | [1][6][7] |

| Blood-Brain Barrier Permeant | No | Unlikely to have significant CNS effects | [1][6][7] |

| P-glycoprotein Substrate | No | Less susceptible to efflux-mediated resistance | [1][6][7] |

| CYP2C19 Inhibitor | No | Lower potential for drug-drug interactions | [1][6][7] |

| LD50 (rat, acute oral) | 4000 mg/kg | Low predicted acute toxicity | [1][6][7] |

| Hepatotoxicity | No | Low predicted risk of liver damage | [1][6][7] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard representation and should be optimized for specific laboratory conditions.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle control

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

This compound (e.g., 50 mg/kg, p.o.)

-

-

Compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the compound or vehicle orally by gavage.

-

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Human Tumor Xenograft in Immunocompromised Mice

This is a general protocol and requires optimization based on the specific cancer cell line used.

-

Cell Culture: Culture the chosen human cancer cell line (e.g., a line showing in vitro sensitivity to this compound) under standard conditions.

-

Animals: Female athymic nude or SCID mice, 6-8 weeks old.

-

Tumor Implantation:

-

Harvest cancer cells and resuspend in a sterile, serum-free medium or Matrigel.

-

Inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups:

-

Vehicle control

-

Positive control (a standard-of-care chemotherapeutic for that cancer type)

-

This compound (at various doses)

-

-

Compound Administration: Administer the compound via the desired route (e.g., oral gavage, IP injection) according to the planned schedule (e.g., daily for 21 days).

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Visualizations

References

- 1. Antiplasmodial potential of isolated xanthones from Mesua ferrea Linn. roots: an in vitro and in silico molecular docking and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic activity of two xanthones in a xenograft murine model of human chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloroquin | Antiplasmodial potential of isolated xanthones from Mesua ferrea Linn. roots: an in vitro and in silico molecular docking and pharmacokinetics study | springermedicine.com [springermedicine.com]

- 7. researchgate.net [researchgate.net]

- 8. Acute and subchronic oral toxicity of xanthones extracted from the pericarp of Garcinia mangostana Linn.in rat | Asian Archives of Pathology [asianarchpath.com]

- 9. mdpi.com [mdpi.com]

- 10. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway | MDPI [mdpi.com]

- 13. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Mesuaxanthone A and Quercetin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Mesuaxanthone A, a xanthone (B1684191) derived from plants of the Mesua genus, and quercetin (B1663063), a widely studied flavonoid. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of their potential as anticancer agents.

While direct comparative studies on this compound are limited, this guide utilizes data from a closely related compound, Mesuarianone, isolated from Mesua beccariana, and compares its cytotoxicity with quercetin across a panel of human cancer cell lines. This comparison offers valuable insights into the potential anticancer activities of this class of xanthones relative to a well-established natural compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of Mesuarianone (as a proxy for this compound) and quercetin were evaluated against nine human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

| Cancer Cell Line | Cell Type | Mesuarianone IC50 (µM) | Quercetin IC50 (µM) |

| Raji | Burkitt's Lymphoma | > 50 | 6.89 ± 0.80 |

| SNU-1 | Gastric Carcinoma | > 50 | 20.86 ± 1.93 |

| K562 | Chronic Myelogenous Leukemia | 24.11 ± 1.89 | 32.75 ± 3.20 |

| LS-174T | Colorectal Adenocarcinoma | > 50 | > 50 |

| SK-MEL-28 | Malignant Melanoma | > 50 | 72.45 ± 2.07 |

| IMR-32 | Neuroblastoma | > 50 | > 50 |

| HeLa | Cervical Cancer | > 50 | 26.49 ± 1.74 |

| Hep G2 | Hepatocellular Carcinoma | > 50 | 17.25 ± 1.85 |

| NCI-H23 | Lung Adenocarcinoma | > 50 | 57.95 ± 1.88 |

Data sourced from Teh et al., 2013.[1][2][3][4][5]

Note: An IC50 value of > 50 µM indicates weak or no cytotoxic activity at the tested concentrations.

Experimental Protocols

The following section details the methodology used to obtain the cytotoxicity data presented above, as described in the cited literature.[1][2]

Cell Lines and Culture Conditions

A panel of nine human cancer cell lines was used: Raji (human B lymphocyte), SNU-1 (human gastric carcinoma), K562 (human erythroleukemia cells), LS-174T (human colorectal adenocarcinoma), SK-MEL-28 (human malignant melanoma), IMR-32 (human neuroblastoma), HeLa (human cervical cells), Hep G2 (human hepatocellular liver carcinoma), and NCI-H23 (human lung adenocarcinoma).[1] The specific culture media and conditions for each cell line were maintained according to standard protocols.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow of the MTT Assay:

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of Mesuarianone or quercetin for a specified period.

-

MTT Incubation: After the treatment period, the MTT reagent was added to each well, and the plates were incubated to allow for formazan crystal formation in viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Mechanisms of Action and Signaling Pathways

This compound (and related Xanthones)